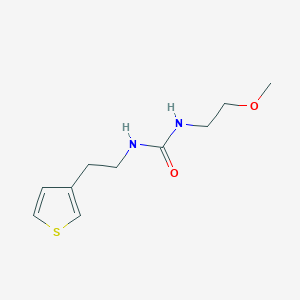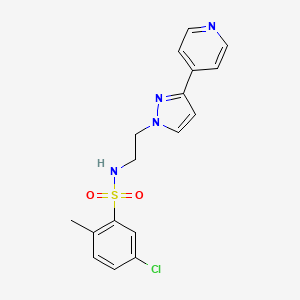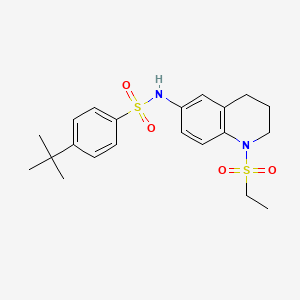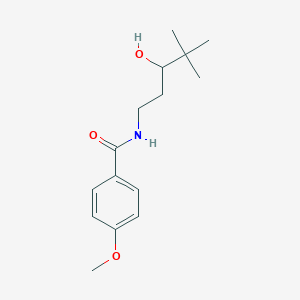![molecular formula C13H11Cl2NO2 B2839957 7,9-二氯-3a,4,5,9b-四氢-3H-环戊[c]喹啉-4-羧酸 CAS No. 354809-23-7](/img/structure/B2839957.png)
7,9-二氯-3a,4,5,9b-四氢-3H-环戊[c]喹啉-4-羧酸
描述
“7,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid” is a chemical compound with a unique structure that allows for diverse applications, including drug development, materials synthesis, and biochemical studies. It has a molecular formula of C13H11Cl2NO2 .
Molecular Structure Analysis
The molecular structure of this compound includes a cyclopenta[c]quinoline core, which is a fused five-membered and six-membered ring system. This core is substituted at the 7 and 9 positions with chlorine atoms and at the 4 position with a carboxylic acid group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 284.138 Da . Other physical and chemical properties like melting point, boiling point, and solubility are not available in the sources I found.科学研究应用
杂环化学和药物合成
喹啉衍生物因其在药物化学中的应用而被广泛合成。例如,在4-氧代喹啉-3-羧酸上稠合的杂环的发展说明了可用于创造具有潜在治疗应用的生物活性喹啉衍生物的多功能合成路线(Al-huniti, Zahra, & El-Abadelah, 2007)。这些合成途径使探索具有增强生物活性的新化合物成为可能,指出了喹啉衍生物在药物发现和开发中的科学效用。
抗菌和抗菌研究
喹啉衍生物在抗菌和抗菌研究中显示出有希望的结果。一项关于噻吩[2,3-b]喹啉-2-羧酸及其衍生物的微波诱导合成的研究表明具有显着的抗菌活性,突出了它们作为开发新型抗菌剂的先导的潜力(Raghavendra, Naik, & Sherigara, 2006)。这些发现强调了喹啉衍生物在解决抗生素耐药性的日益严重问题和对新型抗菌化合物的需求方面的重要性。
有机合成和荧光团开发
喹啉衍生物在有机合成中至关重要,可用作创建复杂分子的中间体。例如,氨基和氟代取代喹啉-4-羧酸衍生物的合成证明了它们在生成具有荧光显微镜和成像技术潜在应用的新化合物中的效用(Bhatt, Agrawal, & Patel, 2015)。这些化合物的物理光学性质使它们成为生物研究中的宝贵工具,提供了对细胞过程和分子相互作用的见解。
属性
IUPAC Name |
7,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO2/c14-6-4-9(15)11-7-2-1-3-8(7)12(13(17)18)16-10(11)5-6/h1-2,4-5,7-8,12,16H,3H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBCFDRNSQSSDPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2'-Amino-6',7'-dimethyl-1-(3-methylbenzyl)-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile](/img/structure/B2839878.png)
![2-(2,3-Dimethoxyphenyl)-5-methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)oxazole](/img/structure/B2839879.png)
![6-Benzyl-3-(3,4-dimethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2839882.png)

![5-(Iodomethyl)-6-oxabicyclo[3.2.1]octane](/img/structure/B2839884.png)
![2-Bromo-3-[3-(oxan-4-yl)azetidine-1-carbonyl]pyridine](/img/structure/B2839885.png)
![(Z)-2-amino-3-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}-2-butenedinitrile](/img/structure/B2839887.png)


![1-(3-Methoxypropyl)-3-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2839893.png)

![(E)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)but-2-enamide](/img/structure/B2839897.png)